Cas no 1467574-26-0 (3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride)

3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-Propanesulfonyl chloride, 3-(2-methoxyethoxy)-2,2-dimethyl-
- 3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- 3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
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- Inchi: 1S/C8H17ClO4S/c1-8(2,7-14(9,10)11)6-13-5-4-12-3/h4-7H2,1-3H3
- InChI Key: WJFKVFYXJIEHLN-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(C)(C)COCCOC
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422117-250mg |
3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 98% | 250mg |
¥28142 | 2023-04-15 | |
Enamine | EN300-1144953-2.5g |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
Enamine | EN300-1144953-10g |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 95% | 10g |
$3007.0 | 2023-10-25 | |
Enamine | EN300-1144953-1g |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 95% | 1g |
$699.0 | 2023-10-25 | |
Enamine | EN300-1144953-5g |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 95% | 5g |
$2028.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422117-50mg |
3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 98% | 50mg |
¥22032 | 2023-04-15 | |
Enamine | EN300-1144953-0.05g |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
Enamine | EN300-1144953-0.25g |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422117-500mg |
3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 98% | 500mg |
¥25159 | 2023-04-15 | |
Enamine | EN300-1144953-1.0g |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1467574-26-0 | 1g |
$1214.0 | 2023-05-26 |
3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
3-(2-Methoxyethoxy)-2,2-Dimethylpropane-1-Sulfonyl Chloride: A Comprehensive Overview
The compound 3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride, identified by the CAS number 1467574-26-0, is a versatile and highly functionalized organic molecule. This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and ability to form stable sulfonate esters. The molecule's structure is characterized by a sulfonyl chloride group attached to a branched alkyl chain with an ether substituent, making it a valuable intermediate in various chemical reactions.
The synthesis of 3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the sulfonation of a suitable alcohol followed by the conversion of the resulting sulfonic acid into its corresponding sulfonyl chloride. This process is well-documented in the literature and has been optimized for high yields and purity. The presence of the ether group (methoxyethoxy) in the molecule introduces unique electronic and steric effects, which influence its reactivity and compatibility with different reaction conditions.
One of the most significant applications of this compound is in the field of pharmaceutical chemistry. The sulfonyl chloride group is highly reactive and can be readily converted into sulfonate esters, which are commonly used as intermediates in drug discovery. Recent studies have highlighted the role of such compounds in the development of bioisosteres, where they serve as replacements for less favorable functional groups while maintaining or enhancing pharmacokinetic properties.
In addition to its role in drug development, 3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has found applications in materials science. Its ability to form stable sulfonate esters makes it a valuable building block for synthesizing polymers with tailored properties. For instance, researchers have explored its use in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The stability and reactivity of this compound have also been studied extensively. Recent advancements in computational chemistry have provided deeper insights into its electronic structure and reaction mechanisms. These studies have revealed that the ether group plays a critical role in modulating the reactivity of the sulfonyl chloride group, making it more selective under certain reaction conditions.
From an environmental perspective, understanding the degradation pathways of 3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes hydrolysis to form corresponding sulfonic acids, which are generally less harmful to aquatic life. However, further research is needed to evaluate its long-term persistence in different environmental compartments.
In conclusion, 3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, pharmaceutical development, and materials science. As research continues to uncover new applications and optimize its synthesis pathways, this compound will undoubtedly play an increasingly important role in advancing modern chemistry.
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